![molecular formula C16H15NO4S2 B2810837 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-92-1](/img/structure/B2810837.png)

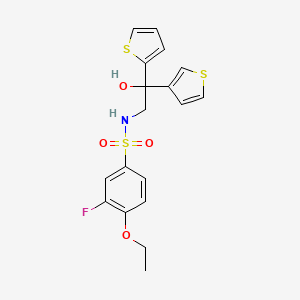

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

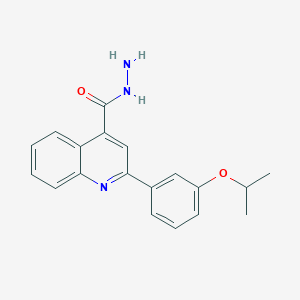

The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and an isobenzofuran ring . Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom, and isobenzofuran is a fused ring system consisting of a benzene ring and a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and isobenzofuran rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .科学的研究の応用

Antimicrobial Activities

Spiro compounds, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating that the fusion of heterocyclic rings leads to higher antimicrobial activities (Patel & Patel, 2015).

Sigma Receptor Ligands

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their sigma receptor binding properties. Maier and Wünsch (2002) found that certain spiro compounds display high affinity and selectivity for sigma(1) receptors over sigma(2), indicating potential applications in neurological research (Maier & Wünsch, 2002).

Anti-Cancer Activity

Spiro compounds have also been explored for their anti-cancer activities. Al-Said et al. (2011) synthesized novel compounds with a sulfone moiety, demonstrating significant in-vitro anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).

Antimycobacterial Activity

Kumar et al. (2008) synthesized spiro-piperidin-4-ones through an atom economic and stereoselective process, finding compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).

Sigma-2 Receptor Imaging

A study by Søby et al. (2002) focused on a sigma-ligand, Lu 28-179, indicating its potential as a tool for imaging sigma-2 receptor sites in the brain, which could be valuable for neurological diagnostics (Søby et al., 2002).

Medicinal Chemistry Advances

Ghatpande et al. (2020) highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry, demonstrating progress in synthesizing biologically relevant compounds containing this structural motif (Ghatpande et al., 2020).

作用機序

Target of Action

The primary target of this compound is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread, making it a significant target for cancer therapy .

Mode of Action

The compound interacts with LOX by inhibiting its enzymatic activity . LOX is secreted as a catalytically inactive pro-protein, which is cleaved to an active enzyme by proteases such as procollagen C-proteinase . The compound’s interaction with LOX prevents the cross-linking of collagens and elastin in the extracellular matrix .

Biochemical Pathways

The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This disruption can lead to changes in the tumor microenvironment, affecting tumor growth and metastasis .

Result of Action

The inhibition of LOX by the compound can lead to a decrease in tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin, the compound disrupts the extracellular matrix, which can inhibit the ability of cancer cells to proliferate and metastasize .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXZQYAKNGQTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)